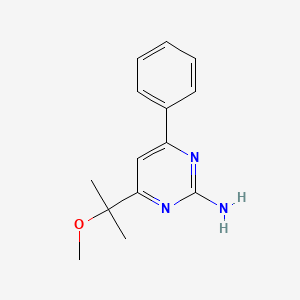
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to the class of pyrimidine derivatives and has been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to possess antibacterial and antifungal activities.
Mécanisme D'action
The exact mechanism of action of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine is not fully understood. However, it has been suggested that 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been shown to inhibit the activity of thymidylate synthase, an enzyme essential for DNA synthesis. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to modulate the immune system by increasing the production of cytokines, which are proteins that regulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities are well-characterized. However, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has not been extensively tested in animal models, which can limit its potential for clinical applications.
Orientations Futures
There are several future directions for the study of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine. One potential direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its potential as a modulator of the immune system for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine and its potential side effects. Overall, the study of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has the potential to lead to the development of novel therapeutic agents for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine can be achieved through a multi-step process that involves the reaction of 4-chloro-6-phenyl-2-aminopyrimidine with isopropylamine in the presence of a catalyst. The resulting intermediate is then further reacted with sodium methoxide to yield the final product, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine. The synthesis method has been optimized to yield high purity and high yield of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine.
Propriétés
IUPAC Name |
4-(2-methoxypropan-2-yl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,18-3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZLLSYVOKTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

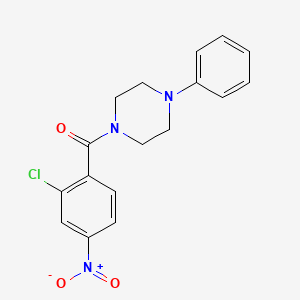
![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)
![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)
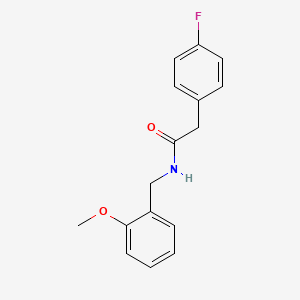
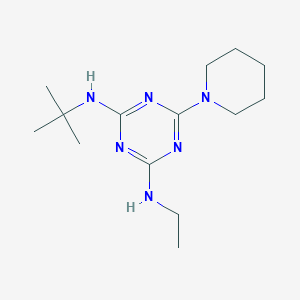
![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)
![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)
![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)
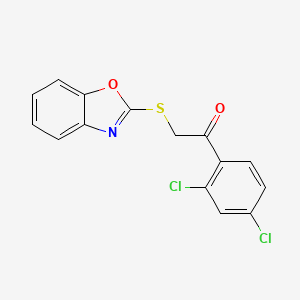
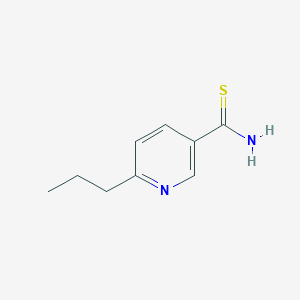
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
